molecular formula C5H11NO B582742 (2R,3R)-2-Methyltetrahydrofuran-3-amine CAS No. 149420-96-2

(2R,3R)-2-Methyltetrahydrofuran-3-amine

Cat. No.: B582742
CAS No.: 149420-96-2
M. Wt: 101.149
InChI Key: OBFFLNVYKSXULV-RFZPGFLSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,3R)-2-Methyltetrahydrofuran-3-amine is a chiral amine compound with significant importance in various fields of chemistry and industry. This compound is characterized by its unique stereochemistry, which makes it a valuable building block for the synthesis of other chiral molecules. Its structure consists of a tetrahydrofuran ring with a methyl group and an amine group attached at specific positions, contributing to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-2-Methyltetrahydrofuran-3-amine can be achieved through several methods. One common approach involves the reduction of corresponding ketones or aldehydes using chiral catalysts. For instance, the reduction of (2R,3R)-2,3-epoxybutyric acid with appropriate reducing agents can yield the desired amine compound . Another method involves the use of borane or borane complexes for the stereoselective reduction of specific precursors under controlled conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale catalytic hydrogenation processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and reaction conditions to ensure the efficient production of the compound. The use of continuous flow reactors and automated systems further enhances the scalability and reproducibility of the industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-2-Methyltetrahydrofuran-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include imines, secondary and tertiary amines, amides, and sulfonamides. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Mechanism of Action

The mechanism of action of (2R,3R)-2-Methyltetrahydrofuran-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify its structure and function. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R,3R)-2-Methyltetrahydrofuran-3-amine is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound for research and industrial purposes .

Properties

CAS No.

149420-96-2

Molecular Formula

C5H11NO

Molecular Weight

101.149

IUPAC Name

(2R,3R)-2-methyloxolan-3-amine

InChI

InChI=1S/C5H11NO/c1-4-5(6)2-3-7-4/h4-5H,2-3,6H2,1H3/t4-,5-/m1/s1

InChI Key

OBFFLNVYKSXULV-RFZPGFLSSA-N

SMILES

CC1C(CCO1)N

Synonyms

threo-Pentitol,3-amino-1,4-anhydro-2,3,5-trideoxy-(9CI)

Origin of Product

United States

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